![molecular formula C14H17N3O B5632421 N,N-dimethyl-2-[4-(3-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B5632421.png)
N,N-dimethyl-2-[4-(3-methyl-1H-pyrazol-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study and synthesis of acetamide derivatives, including those with pyrazole and phenyl groups, are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are known for their roles in anti-inflammatory, analgesic, and potential antipsychotic activities, making them valuable for further pharmaceutical research and development.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the reaction of specific pyrazole with various substituted acetamides. For example, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole having substitutions at positions 1 and 3 with various substituted acetamides, confirming their structures via 1H NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, the crystal structure and vibrational frequencies of similar compounds have been investigated, providing insight into their geometric parameters and stability arising from hyper-conjugative interactions and charge delocalization (Lukose et al., 2015).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, contributing to their bioactivity. The synthesis process often involves intramolecular cyclization, N-alkylation, and condensation reactions, which are crucial for developing compounds with desired biological activities. The reactions can lead to different molecular conformations, affecting their chemical properties and biological activities.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical methods. These properties are essential for understanding the compound's behavior in biological systems and its formulation into drugs.
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa), hydrogen bonding patterns, and the effect of substitutions on bioactivity, are critical for the compound's pharmaceutical applications. For example, Duran and Canbaz (2013) determined the acidity constants of acetamide derivatives, indicating how substitutions affect their protonation and, consequently, their biological activity (Duran & Canbaz, 2013).
Mechanism of Action
The mechanism of action of compounds containing pyrazole or imidazole structures can vary widely depending on the specific compound. For example, some derivatives of imidazole have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(9-15-16-10)12-6-4-11(5-7-12)8-14(18)17(2)3/h4-7,9H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRRJAWUCGXSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

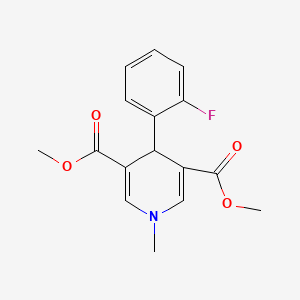
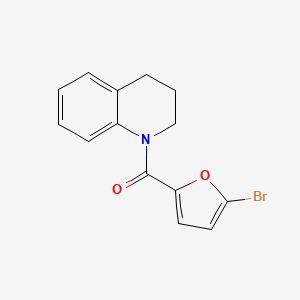
![N-[(3R*,4S*)-4-cyclopropyl-1-(piperidin-1-ylcarbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide](/img/structure/B5632351.png)
![1,9-dimethyl-4-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5632353.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5632354.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-methoxy-4-phenylpiperidine](/img/structure/B5632361.png)
![ethyl 3-amino-5-methyl-4-{[(2-phenylethyl)amino]carbonyl}-2-thiophenecarboxylate](/img/structure/B5632383.png)
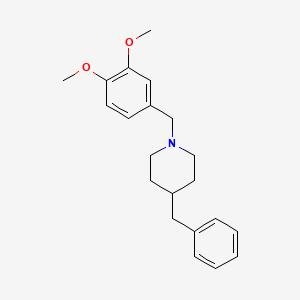
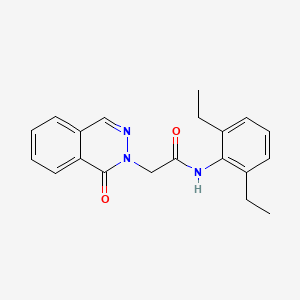
![(3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide](/img/structure/B5632395.png)
![1-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5632401.png)
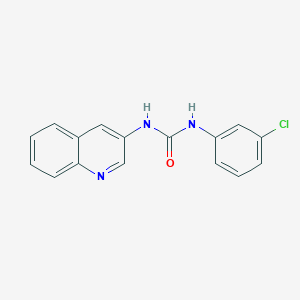
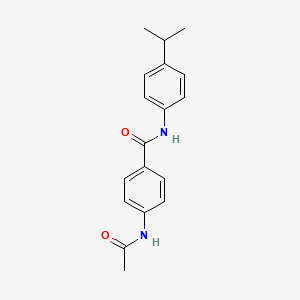
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5632433.png)